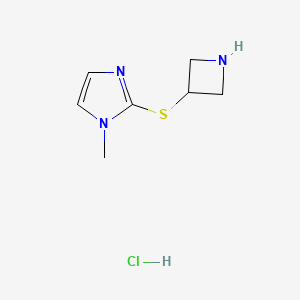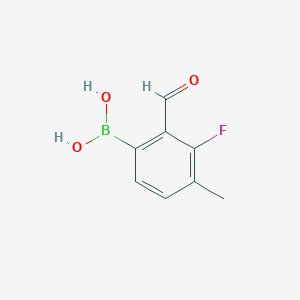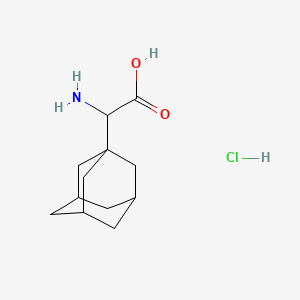
(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile
Overview
Description
“(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), and nitrogen (N) in its name. The “Z” in its name indicates the configuration of the double bond, and “Fluoro” suggests the presence of a fluorine atom .
Scientific Research Applications
Fluorinated Compounds in Molecular Imaging and Environmental Studies
Fluorinated Chemosensors for Analyte Detection : Fluorophores, including fluorinated compounds, play a crucial role in the development of chemosensors for detecting a wide range of analytes, such as metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors have been well-documented, offering significant potential for environmental monitoring and biomedical diagnostics (Roy, 2021).
Radiative Decay Engineering (RDE) in Biophysics : The modification of emission characteristics of fluorophores through RDE has applications in medical diagnostics and biotechnology. By altering the radiative decay rates of fluorophores, it is possible to enhance photostability, increase emission efficiency, and direct emission in specific directions, which can be utilized in creating more effective diagnostic tools and treatments (Lakowicz, 2001).
Nanomaterials in Agriculture : Engineered nanoparticles (ENPs), such as ZnO and TiO2 nanoparticles, demonstrate potential in improving crop production and stress resistance. Their slow release of ions and promotion of plant growth under field conditions suggest that fluorinated compounds could find similar applications in precision farming and sustainable agriculture, emphasizing the need for further field studies to understand their effects on plant health and nutrient distribution (Šebesta et al., 2021).
Photocatalysis for Environmental Remediation : Artificial Z-scheme photocatalysis, involving fluorinated compounds, offers a promising approach for environmental cleanup and energy conversion. This technology enhances the separation of photogenerated electron-hole pairs, optimizing the photocatalytic system's oxidation and reduction abilities. It holds significant promise for the degradation of pollutants, heavy metal ion redox, and water-splitting applications, aiming at combating environmental degradation and addressing energy shortages (Huang et al., 2019).
Properties
IUPAC Name |
(Z)-3-fluoro-3-(2-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-6H,1H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESJHXBQDKMLMY-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=C/C#N)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















